molecular formula C11H14O3 B13087621 (S)-3-(P-Tolyloxy)butanoic acid

(S)-3-(P-Tolyloxy)butanoic acid

Cat. No.: B13087621
M. Wt: 194.23 g/mol
InChI Key: RJGOZXOYAUCMCF-VIFPVBQESA-N
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Description

(S)-3-(P-Tolyloxy)butanoic acid is an organic compound with the molecular formula C11H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(P-Tolyloxy)butanoic acid typically involves the reaction of p-tolyl alcohol with butanoic acid derivatives under specific conditions. One common method includes the esterification of p-tolyl alcohol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The industrial process may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(P-Tolyloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of p-tolyl ketone or p-tolyl aldehyde.

    Reduction: Formation of p-tolyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(S)-3-(P-Tolyloxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(P-Tolyloxy)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenoxyacetic acid: Similar in structure but with different functional groups.

    p-Tolylacetic acid: Shares the p-tolyl group but differs in the overall molecular structure.

Uniqueness

(S)-3-(P-Tolyloxy)butanoic acid is unique due to its specific chiral configuration and the presence of both aromatic and aliphatic components. This combination of features makes it a versatile compound with distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3S)-3-(4-methylphenoxy)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

RJGOZXOYAUCMCF-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)O[C@@H](C)CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)OC(C)CC(=O)O

Origin of Product

United States

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